molecular formula C19H21N3O3 B5608931 [4-(3,4-Dimethylphenyl)piperazin-1-yl](3-nitrophenyl)methanone

[4-(3,4-Dimethylphenyl)piperazin-1-yl](3-nitrophenyl)methanone

Cat. No.: B5608931
M. Wt: 339.4 g/mol
InChI Key: QYHGRYAGLRELBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3,4-Dimethylphenyl)piperazin-1-ylmethanone is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylphenyl group and a 3-nitrophenyl methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)piperazin-1-ylmethanone typically involves the reaction of 3,4-dimethylphenylpiperazine with 3-nitrobenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: m-Chloroperbenzoic acid.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Reduction: Formation of amine derivatives.

    Oxidation: Formation of N-oxides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(3,4-Dimethylphenyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies .

Biology and Medicine

Its piperazine ring is a common motif in many pharmaceuticals, and modifications to its structure can lead to the development of new therapeutic agents .

Industry

In the industrial sector, derivatives of this compound can be used as intermediates in the production of agrochemicals, such as herbicides and insecticides. The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in chemical manufacturing .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethylphenyl)piperazin-1-ylmethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of both dimethylphenyl and nitrophenyl groups. This unique structure allows for distinct chemical reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

[4-(3,4-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-6-7-17(12-15(14)2)20-8-10-21(11-9-20)19(23)16-4-3-5-18(13-16)22(24)25/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHGRYAGLRELBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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